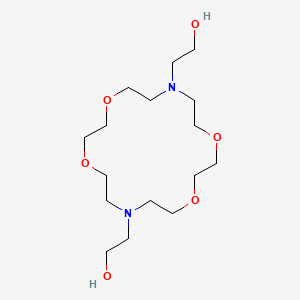
2,2'-(1,4,10,13-tetraoxa-7,16-diazacyclooctadecane-7,16-diyl)diethanol
Descripción general
Descripción
“2,2’-(1,4,10,13-tetraoxa-7,16-diazacyclooctadecane-7,16-diyl)diethanol” is a derivative of 1,4,10,13-Tetraoxa-7,16-diazacyclooctadecane, which is a crown ether . Crown ethers are cyclic chemical compounds that consist of a ring containing several ether groups . The most common and most popular crown ethers are cyclic oligomers of ethylene oxide, the repeating unit being ethyleneoxy, i.e., -CH2CH2O-. Important for their reactivity is the fact that crown ethers are capable of selectively solvating cations .
Molecular Structure Analysis
The molecular structure of the parent compound, 1,4,10,13-Tetraoxa-7,16-diazacyclooctadecane, consists of a 12-membered ring with four oxygen atoms and two nitrogen atoms . The SMILES string representation of the molecule is C1COCCOCCNCCOCCOCCN1 . The InChI key is NLMDJJTUQPXZFG-UHFFFAOYSA-N . The exact molecular structure of “2,2’-(1,4,10,13-tetraoxa-7,16-diazacyclooctadecane-7,16-diyl)diethanol” would require additional information or computational chemistry analysis.Physical And Chemical Properties Analysis
The parent compound, 1,4,10,13-Tetraoxa-7,16-diazacyclooctadecane, is a solid with a melting point of 111-114 °C . It has a molecular weight of 262.35 . The specific physical and chemical properties of “2,2’-(1,4,10,13-tetraoxa-7,16-diazacyclooctadecane-7,16-diyl)diethanol” would likely depend on the nature of the diethanol substituents.Aplicaciones Científicas De Investigación
Lead-Selective Membrane Electrodes
Diazacrown ethers have been synthesized for use as neutral lead(II) ionophores in ion-selective electrode applications. These compounds demonstrate potential for determining lead ions in water samples (Yang et al., 1997).
Nuclease Activity of Complexes
The cerium(III) complexes of diaza-crown ether have shown significant catalytic activity for DNA cleavage. This activity varies with different functional groups attached to the ether (Jiang et al., 2018).
Metal Ion Complexation
Various diaza-18-crown-6 derivatives have been studied for their ability to form complexes with metal ions like Na+, K+, Ca2+, etc. These studies provide insights into the properties of these complexes (Temel et al., 2002).
Influence on Cation Complexation
Research into N,N'-diaryl derivatives of diaza-crown ethers has provided valuable information on how different side chains influence the complexation of cations (Sonveaux, 1984).
Liquid Membrane Transport Studies
Diazacrown ethers have been explored for their efficiency in transporting alkali metal cations across liquid membranes. This research is crucial for applications in selective ion transport (Ma et al., 2005).
Structural Analysis
Studies on the structure of diaza-crown ether derivatives at low temperatures have contributed to understanding the conformational behavior of these compounds (Basok et al., 2005).
Catalytic Capabilities
The catalytic capacities of diaza-crownether complexes, especially those involving lanthanum, have been examined for their effectiveness in processes like phosphate ester hydrolysis. This research has implications for understanding catalytic mechanisms at a molecular level (Xie et al., 2016).
Intercalation Studies with Zirconium Phosphates
The interaction of diaza-crown ethers with zirconium phosphates has been investigated, providing insights into how these compounds intercalate into inorganic layers, which is significant for materials science applications (Kijima et al., 1996).
Transition Metal Complexes as Functional Nucleases
Research has been conducted on the synthesis and function of transition metal complexes of diaza-crown ethers. These studies are crucial for understanding their potential as artificial nucleases, particularly in DNA hydrolytic cleavage (Xie et al., 2017).
Fluorescence Properties and Metal Coordination
The fluorescence properties of azacrown ethers with naphthyl branches have been studied. These findings are important for developing new materials with specific optical properties (Puntoriero et al., 2008).
Sensor Development for Metal Detection
The development of sensors using diaza-crown ether composites for detecting metals like samarium is another significant application. Such sensors have potential uses in environmental monitoring and industrial processes (Agrahari & Srivastava, 2011).
Mecanismo De Acción
The mechanism of action of crown ethers, including 1,4,10,13-Tetraoxa-7,16-diazacyclooctadecane, involves the formation of complexes with cations . The oxygen atoms in the crown ether ring can donate their lone pairs of electrons to form coordinate covalent bonds with cations . This allows crown ethers to selectively bind to certain cations, influencing the reactivity of these cations .
Propiedades
IUPAC Name |
2-[16-(2-hydroxyethyl)-1,4,10,13-tetraoxa-7,16-diazacyclooctadec-7-yl]ethanol | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H34N2O6/c19-7-1-17-3-9-21-13-15-23-11-5-18(2-8-20)6-12-24-16-14-22-10-4-17/h19-20H,1-16H2 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BLLWTTRFRPIAAV-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1COCCOCCN(CCOCCOCCN1CCO)CCO | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H34N2O6 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20389066 | |
| Record name | 1,4,10,13-Tetraoxa-7,16-diazacyclooctadecane-7,16-diethanol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20389066 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
350.45 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS RN |
69930-74-1 | |
| Record name | 1,4,10,13-Tetraoxa-7,16-diazacyclooctadecane-7,16-diethanol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20389066 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![4-{[(5-bromo-1,3-dioxo-1,3-dihydro-2H-isoindol-2-yl)methyl]amino}benzoic acid](/img/structure/B3822030.png)
![4-(4-{[2-(4-acetylphenyl)-1,3-dioxo-2,3-dihydro-1H-isoindol-5-yl]carbonyl}phenoxy)benzoic acid](/img/structure/B3822033.png)
![N-{4-(dimethylamino)-6-[2-(2-furyl)vinyl]-1,3,5-triazin-2-yl}-N'-1-naphthylurea](/img/structure/B3822040.png)
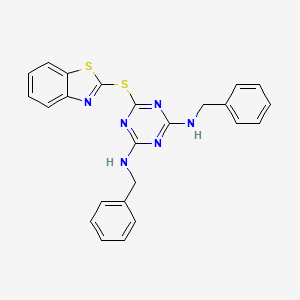
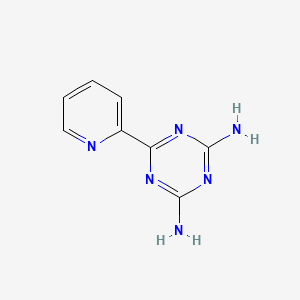
![3-[(3-oxoicosanoyl)amino]-4-phenoxybenzoic acid](/img/structure/B3822055.png)
![ethyl 5-imino-2,4-dimethyl-5H-chromeno[4,3-b]pyridine-3-carboxylate](/img/structure/B3822071.png)
![N,N'-[(phenylimino)di-2,1-ethanediyl]bis(4-methylbenzenesulfonamide)](/img/structure/B3822075.png)
![N-{[2-(methoxymethyl)-4-methyl-1,3-thiazol-5-yl]methyl}-4,5,6,7-tetrahydro-2-benzothiophene-1-carboxamide](/img/structure/B3822081.png)
![2,2'-[(4-amino-1,2-phenylene)bis(oxy)]diethanol](/img/structure/B3822086.png)
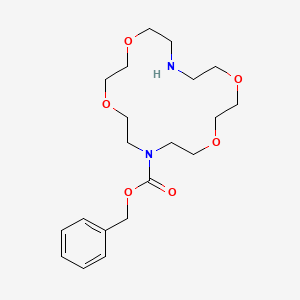
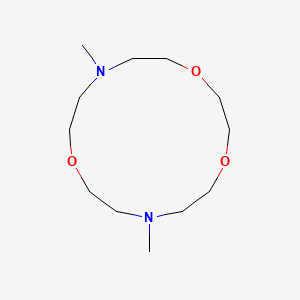
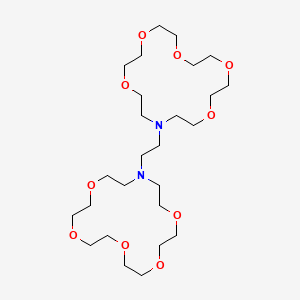
![2-[2-oxo-2-(1,4,7,10,13-pentaoxa-16-azacyclooctadecan-16-yl)ethyl]-1H-isoindole-1,3(2H)-dione](/img/structure/B3822104.png)